molecular formula C25H26O6 B12432585 (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(trityloxy)hexanal

(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(trityloxy)hexanal

Cat. No.: B12432585
M. Wt: 422.5 g/mol
InChI Key: QHDZNFSMOJVIIL-OLKYXYMISA-N
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Description

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(triphenylmethoxy)hexanal is a complex organic compound characterized by multiple hydroxyl groups and a triphenylmethoxy group attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(triphenylmethoxy)hexanal typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method includes:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using a suitable protecting group such as triphenylmethyl chloride in the presence of a base like pyridine.

    Formation of Hexanal Backbone: The protected intermediate is then subjected to a series of reactions including oxidation and reduction to form the hexanal backbone.

    Selective Deprotection: The protecting groups are selectively removed under acidic conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The triphenylmethoxy group serves as a protecting group for hydroxyl functionalities.

Biology:

    Enzyme Studies: Utilized in studies involving enzyme-catalyzed reactions due to its multiple hydroxyl groups.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(triphenylmethoxy)hexanal involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The triphenylmethoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

    (2R,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanal: Lacks the triphenylmethoxy group.

    (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-methoxyhexanal: Contains a methoxy group instead of a triphenylmethoxy group.

Uniqueness:

  • The presence of the triphenylmethoxy group in (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(triphenylmethoxy)hexanal provides unique steric and electronic properties, making it distinct from similar compounds. This group can influence the compound’s reactivity and interactions with other molecules, enhancing its utility in various applications.

Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-trityloxyhexanal

InChI

InChI=1S/C25H26O6/c26-16-21(27)23(29)24(30)22(28)17-31-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,21-24,27-30H,17H2/t21-,22+,23+,24+/m0/s1

InChI Key

QHDZNFSMOJVIIL-OLKYXYMISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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